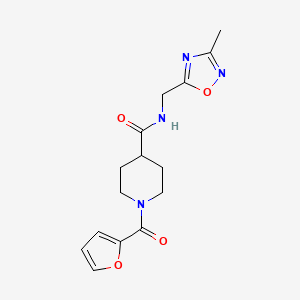
1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide" is a derivative that falls within the realm of organic chemistry, specifically involving heterocyclic compounds. The furan and oxadiazole moieties present in this compound suggest that it may have interesting chemical properties and potential pharmacological activities. The related compounds in the provided papers include derivatives of furan and oxadiazole, which are used for various pharmacological evaluations and as energetic materials .
Synthesis Analysis
The synthesis of related furan and oxadiazole derivatives typically involves multi-step reactions. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives starts with a Claisen Schmidt condensation, followed by cyclization with hydroxylamine hydrochloride and a Mannich reaction . Another synthesis route for furan derivatives involves intramolecular cyclization of substituted acids in propionic anhydride . These methods indicate that the synthesis of the compound would likely involve similar complex reactions, possibly including cyclization steps and condensation reactions.
Molecular Structure Analysis
The molecular structure of compounds containing furan and oxadiazole rings can be confirmed using spectroscopic methods such as IR, 1H NMR, 13C-NMR, and Mass spectrometry . Additionally, single crystal X-ray diffraction can provide detailed structural information . These techniques would be essential in analyzing the molecular structure of "1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide" to confirm its synthesis and to understand its three-dimensional conformation.
Chemical Reactions Analysis
The chemical reactivity of furan and oxadiazole derivatives can be quite varied. For example, furan carbohydrazides can undergo decyclization reactions under the action of methanol . The presence of reactive functional groups such as carbonyl in the furan ring could also allow for further chemical transformations, potentially leading to a wide range of derivatives. The oxadiazole ring, known for its energetic properties, can participate in the formation of energetic materials . These insights suggest that the compound may also exhibit diverse chemical reactivity, which could be exploited in various chemical applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan and oxadiazole derivatives can be influenced by their molecular structure. For instance, the thermal stabilities of energetic materials based on oxadiazole derivatives were found to be moderate, with decomposition temperatures ranging from 159 to 246 °C . The sensitivity of these compounds to impact and friction was also measured, indicating that they are relatively insensitive . These properties are crucial for the application of such materials in practical settings. The antidepressant and antianxiety activities of some furan derivatives have been evaluated, showing significant pharmacological effects . The physical and chemical properties of "1-(furan-2-carbonyl)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)piperidine-4-carboxamide" would need to be assessed through similar studies to determine its potential applications.
properties
IUPAC Name |
1-(furan-2-carbonyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4/c1-10-17-13(23-18-10)9-16-14(20)11-4-6-19(7-5-11)15(21)12-3-2-8-22-12/h2-3,8,11H,4-7,9H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMNQTOMCZNLQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine](/img/structure/B3004058.png)
![N-(3,4-dimethylphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3004059.png)

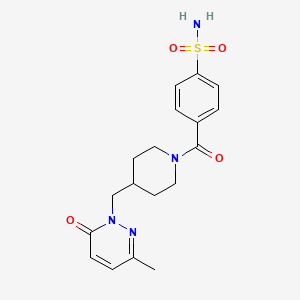
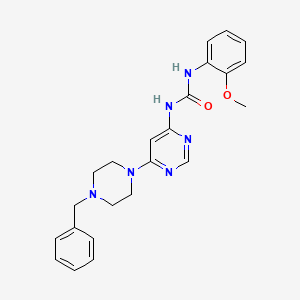
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-phenylpropanamide](/img/structure/B3004069.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B3004072.png)
![1-(Benzenesulfonyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004073.png)

![(E)-4-(Dimethylamino)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]but-2-enamide](/img/structure/B3004075.png)
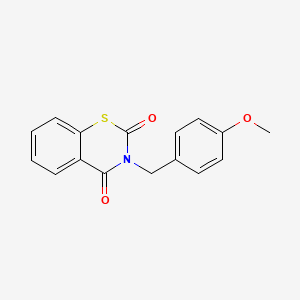
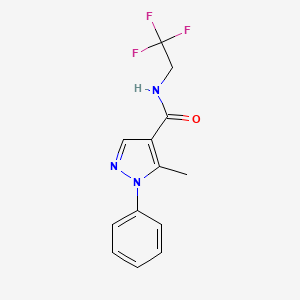
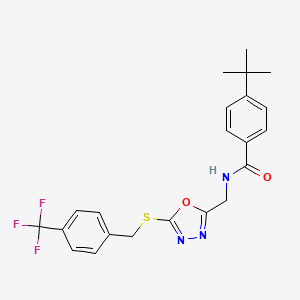
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methylpyrimidine](/img/structure/B3004081.png)